molecular formula C13H14O2 B1331447 2-Benzoylcyclohexanone CAS No. 3580-38-9

2-Benzoylcyclohexanone

Cat. No. B1331447
CAS RN: 3580-38-9
M. Wt: 202.25 g/mol
InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexanone is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclohexanone derivative with a benzoyl group at the second position. This compound has been explored for its photochemical reactions, molecular structure, and potential therapeutic applications .

Synthesis Analysis

The synthesis of 2-Benzoylcyclohexanone and its derivatives has been reported in several studies. For instance, the transformation of 2-benzoyl-2-methylcyclohexanones to 4-benzoyl-2-methylcyclohexanones was achieved through photochemical reactions, demonstrating the compound's reactivity under irradiation . Additionally, the synthesis of related compounds, such as 2-benzoylpyridine N(4)-cyclohexylthiosemicarbazone, has been characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 2-Benzoylcyclohexanone derivatives has been analyzed using different spectroscopic methods and theoretical calculations. For example, the near-infrared Fourier transform (NIR-FT) Raman and Fourier transform infrared (FT-IR) spectral analyses, along with density functional computations, have been used to study the structure of 2,6-bis(benzylidene)cyclohexanone, revealing a 'half chair' conformation for the central cyclohexanone ring . The non-coplanarity of benzene rings and the chair conformation of the cyclohexyl ring in related compounds have also been confirmed .

Chemical Reactions Analysis

2-Benzoylcyclohexanone undergoes various photochemical reactions. It has been observed to give only the Type II elimination product upon irradiation . The photoreactivities of substituted 2-benzoylcyclohexanones have been categorized into three types, including Norrish Type II cleavage, benzoyl group shift, and derivative formation, depending on the substituents present . Moreover, the photoreaction of 2-benzoylcyclohexanones on a silica gel surface showed a deviation from their solution photochemistry, leading to oxidative cleavage products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Benzoylcyclohexanone derivatives have been extensively studied. The thermal transitions and mesophases of photo-cross-linkable side chain liquid crystalline polymers based on bis(benzylidene)cyclohexanone units have been identified using DSC and polarized light optical microscopy . The anti-cholinesterase activity of 2-benzoyl-6-benzylidenecyclohexanone analogs has been evaluated, identifying lead compounds with significant inhibition of both AChE and BChE activities . The configurational stability and solvent effects on the rate of racemization of 2-benzoylcyclohexanone have been investigated, revealing surprising solvent influences on the racemization kinetics .

Scientific Research Applications

Synthetic Approaches and Pharmacological Attributes of Benzosuberone Skeleton

The benzosuberone skeleton, structurally similar to 2-Benzoylcyclohexanone, is a significant feature in many natural pharmacophores and is popular in medicinal chemistry due to its broad-spectrum effects. Research has extensively covered the synthesis and biological assessment of the benzosuberone skeleton, recognizing its role in drug development. Synthetic routes and pharmacological activities of benzosuberone derivatives are well-documented, revealing their antimicrobial potential and importance in creating new pharmacophores for various biological actions, including anti-cancer, antibacterial, antifungal, and anti-inflammatory effects (Bukhari, 2022).

Degradation Processes and Environmental Impact

Nitisinone, a compound structurally related to 2-Benzoylcyclohexanone, has been studied for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). This study enhances the understanding of NTBC (nitisinone) and its degradation products, shedding light on its environmental impact and stability under various conditions, which is crucial for evaluating the medical and environmental implications of such compounds (Barchańska et al., 2019).

Applications in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA), though not directly 2-Benzoylcyclohexanone, illustrates the importance of benzene derivatives in supramolecular chemistry. BTAs have been utilized in nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature make them adaptable for various scientific fields, showcasing the potential of structurally similar compounds like 2-Benzoylcyclohexanone (Cantekin, de Greef, & Palmans, 2012).

Future Directions

There is ongoing research into the photoreactivity of 2-Benzoylcyclohexanone and its derivatives . This includes studies on the effects of different solvents on the rate of racemization and the impact of irradiation on a dry silica gel surface .

properties

IUPAC Name

2-benzoylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVQIZRDLKWECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298331
Record name 2-Benzoylcyclohexanone
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Benzoylcyclohexanone

CAS RN

3580-38-9
Record name 2-Benzoylcyclohexanone
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Record name 2-Benzoylcyclohexanone
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Record name Cyclohexanone, 2-benzoyl
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Synthesis routes and methods I

Procedure details

Compound IVc is obtained in 50% yield as a yellow powder, according to Example 4, from 4-cyclohex-1-enyl-morpholine (40.96 g, 0.25 mol, obtained in Example 1), triethylamine (35.35 g, 0.35 mol), benzoyl chloride (49.19 g, 0.35 mol), toluene (380 mL) and 20% aqueous HCl (125 mL).
Quantity
40.96 g
Type
reactant
Reaction Step One
Quantity
35.35 g
Type
reactant
Reaction Step Two
Quantity
49.19 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
reactant
Reaction Step Four
Quantity
380 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Cumene (dry, 180 mL), sodium tert-pentoxide (35.8 g; 0.326 mol), and methyl benzoate (68.1 g; 0.50 mol) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and a reflux condenser. The mixture was heated to 100° C. and kept at that temperature under a blanket of nitrogen. Cyclohexanone (24.5 g; 0.250 mol) was added slowly over a period of 15 minutes by means of a syringe pump. After 20 minutes from the beginning of the addition of the ketone, the mixture was cooled with an ice water bath to room temperature. Aqueous sulfuric acid (10%) was added with stirring, keeping the temperature below 25° C., until the pH of the aqueous layer was acidic. The organic layer was washed in a one liter separation funnel with aqueous sodium bicarbonate and then with water. The solvents were evaporated on a Rotovap and the residue was crystallized from heptane, affording BCH (38.43 g, 76% yield) having a purity of 99% (GC).
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
68.1 g
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

1-Methoxy-2-propanol (61.3 g; 0.68 mol), sodium hydroxide (16.0 g; 0.40 mol), and xylenes (300 mL) were placed into a four-necked, round bottom, half-liter flask equipped with a stirrer, a thermometer, and an Oldershaw column with a Dean-Stark trap and a condenser. The mixture was heated to boiling with stirring under a blanket of nitrogen and the water was azeotroped out (temperature of reflux 106-116° C.). When no more water was collected (23 mL of lower phase) some solvent was distilled off (215 mL), while xylenes (432.2 g, dry) were replaced, until no more alcohol was detected in the distillate (temperature of reflux 137° C.). The mixture in the flask was cooled down to and kept at 80° C. and the fractionation column and trap were replaced with a reflux condenser while maintaining the nitrogen stream. Methyl benzoate (68.1 g; 0.50 mol) was added, and slow addition over a period of 10 minutes of cyclohexanone (24.5 g, 0.250 mol) by means of a syringe pump was begun. After 19 minutes from the beginning of the addition of the ketone, the mixture was cooled down (an ice bath was used), and acidified by slow addition of 98% sulfuric acid (slightly over 24.5 g) with stirring. The mixture was transferred to a 1 L separatory funnel, washed with aqueous sodium bicarbonate, and then with water. Evaporation of the organic layer under vacuum and recrystallization from heptane afforded 32.86 g of BCH (65% yield based on cyclohexanone), with a purity of 99% (GC).
Quantity
61.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
24.5 g
Type
reactant
Reaction Step Four
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
xylenes
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzoylcyclohexanone
Reactant of Route 2
Reactant of Route 2
2-Benzoylcyclohexanone
Reactant of Route 3
Reactant of Route 3
2-Benzoylcyclohexanone
Reactant of Route 4
2-Benzoylcyclohexanone
Reactant of Route 5
2-Benzoylcyclohexanone
Reactant of Route 6
Reactant of Route 6
2-Benzoylcyclohexanone

Citations

For This Compound
137
Citations
GE Tumambac, CJ Francis… - … , Biological, and Chemical …, 2005 - Wiley Online Library
… In summary, the racemization experiments of enantioenriched 2-benzoylcyclohexanone 1 revealed an unexpected solvent effect on the configurational stability of this b-diketone. …
Number of citations: 14 onlinelibrary.wiley.com
T Hasegawa, Y Yang, M Yoshioka - Bulletin of the Chemical Society of …, 1991 - journal.csj.jp
… A solution of the substituted 2-benzoylcyclohexanone 1 (ca. 2 mmol) in 50 cm? of benzene was irradiated under nitrogen with a 450 W highpressure mercury lamp through a Pyrex filter. …
Number of citations: 2 www.journal.csj.jp
T Hasegawa, M Nishimura… - Journal of Physical …, 1990 - Wiley Online Library
… The Type I1 reaction of 2-benzoylcyclohexanone (1) gives l-phenylhept6-ene-1,3-dione (2),'"' … of 2-benzoylcyclohexanone (1) yielding the product 2, which acts as a strong internal filter. …
Number of citations: 15 onlinelibrary.wiley.com
T Hasegawa, Y Yang, S Kikuchi… - Journal of physical …, 2006 - Wiley Online Library
… ABSTRACT: X-ray crystallographic structure analysis showed that a molecule of 2-benzoylcyclohexanone (2), which undergoes an efficient Type II reaction in solution but not in the …
Number of citations: 4 onlinelibrary.wiley.com
T Hasegawa, M Imada… - Journal of physical organic …, 1993 - Wiley Online Library
… We have recently reported that the photoreactivity of 2benzoylcycloalkanones in solution is conformationally sensitive; 2-benzoylcyclohexanone undergoes an exclusive Norrish Type I1 …
Number of citations: 9 onlinelibrary.wiley.com
RD Campbell, HM Gilow - Journal of the American Chemical …, 1960 - ACS Publications
2-(o-Chlorobenzoyl)-cyclohexanone (IV) reacted with diazomethane to form two isomeric methyl ethers, 2-(a-methoxy-ochlorobenzal)-cyclohexanone (V) and l-(o-chlorobenzoyl)-2-…
Number of citations: 22 pubs.acs.org
SW Leong, SMM Faudzi, F Abas, MFFM Aluwi… - Bioorganic & medicinal …, 2015 - Elsevier
… Subsequent purification with flash chromatography yielded 2-benzoylcyclohexanone with conversion rate of 30–40%. The purified 2-benzoylcyclohexanone was subsequently reacted …
Number of citations: 38 www.sciencedirect.com
G Stork, R Terrell, J Szmuszkovicz - Journal of the American …, 1954 - ACS Publications
… Treatment of the enamine from cyclohexanone with benzoyl chloride gives 2-benzoylcyclohexanone and with ethyl chlorocarbonate in dioxane solution 2-carbethoxycyclohexanone is …
Number of citations: 421 pubs.acs.org
HM GILOW - 1959 - search.proquest.com
… tuted 2-benzoylcyclohexanone it was noted that substitution in the para position, had only a … position changes the per cent enol from approximately 3% for 2-benzoylcyclohexanone to 7…
Number of citations: 0 search.proquest.com
CL McIntosh - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
… gave 2benzoylcyclohexanone (6), a ' previously unobserved product. It would appear that 2-benzoylcyclohexanone … In fact, it was found that, upon irradiation of 2-benzoylcyclohexanone …
Number of citations: 15 cdnsciencepub.com

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